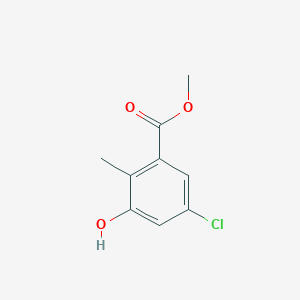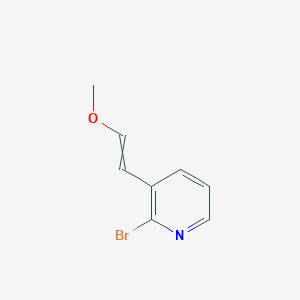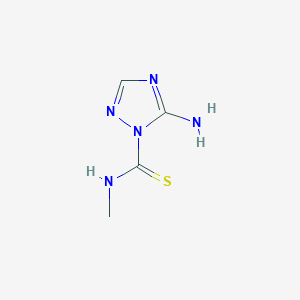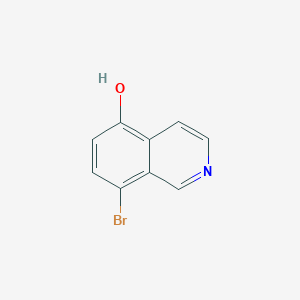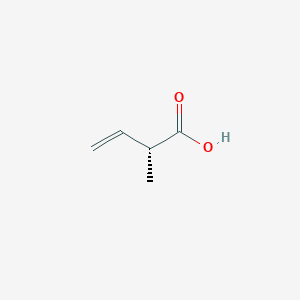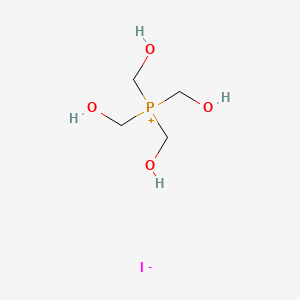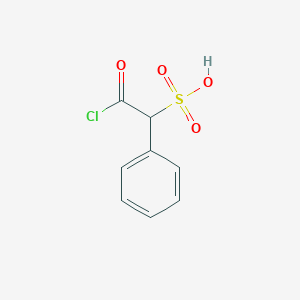
2-sulpho-2-phenylacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Sulfophenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous solvents like dichloromethane.
Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.
Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonic Acids: Resulting from hydrolysis or oxidation.
Sulfides: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.
Benzoyl chloride: Contains a benzoyl group instead of a phenylacetyl group, leading to different reactivity patterns.
Sulfonyl chlorides: Such as methanesulfonyl chloride, which have different alkyl or aryl groups attached to the sulfonyl group.
Uniqueness
Alpha-Sulfophenylacetyl chloride is unique due to the presence of both sulfonyl and acetyl chloride functionalities, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
40125-73-3 |
|---|---|
Molekularformel |
C8H7ClO4S |
Molekulargewicht |
234.66 g/mol |
IUPAC-Name |
2-chloro-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13) |
InChI-Schlüssel |
PIMQVFSTMNWDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


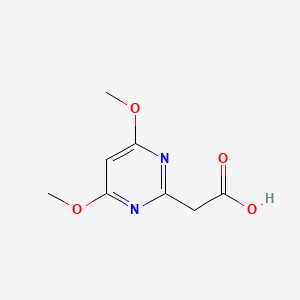
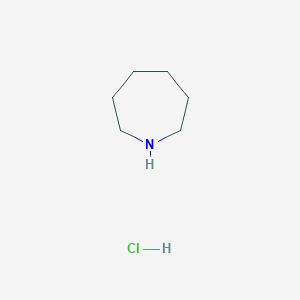
![4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B8754056.png)
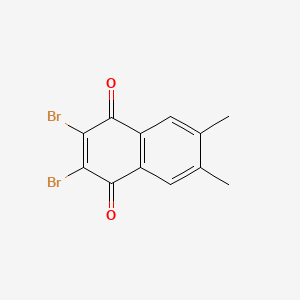
![Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-](/img/structure/B8754077.png)

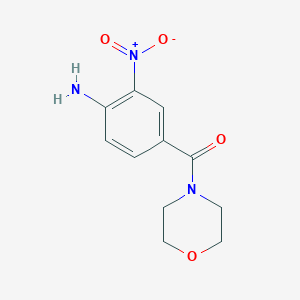
![5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B8754092.png)
